2H-1,2,4-Benzothiadiazine-1,1-dioxide
Overview
Description
Synthesis Analysis
The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide derivatives employs various chemical strategies to introduce functional groups that modulate its activity. Advanced synthetic methodologies, including palladium-catalyzed direct C–H arylation, have been developed to efficiently create multiply arylated heteroarenes, including bioactive derivatives of benzothiadiazine dioxides. These methods facilitate the incorporation of diverse aryl groups, enhancing the compound's pharmacological profile (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is characterized by a benzothiadiazine core with two oxygen atoms at the 1,1-positions, which significantly affects its electronic properties and reactivity. This structure facilitates the formation of various derivatives with different functional groups attached to the core, altering its biological activity. Structural modifications often aim to enhance specific interactions with biological targets, improving the compound's efficacy and selectivity.
Chemical Reactions and Properties
2H-1,2,4-Benzothiadiazine-1,1-dioxide undergoes various chemical reactions, including halogenation, nitration, and sulfonation, which introduce functional groups that influence its chemical behavior and biological activity. These reactions expand the chemical diversity of the benzothiadiazine dioxide derivatives, enabling the exploration of new pharmacological activities and the development of novel therapeutic agents (Chhabra & Shah, 2020).
Scientific Research Applications
“2H-1,2,4-Benzothiadiazine-1,1-dioxide” is a novel scaffold that has been the subject of various pharmacological studies . The compound has been found to have several biological activities, including:
- Antimicrobial Activity : The compound has been reported to have antimicrobial properties .
- Antiviral Activity : It has also been found to have antiviral properties .
- Antihypertensive Activity : The compound has been used in the search for new antihypertensive drugs .
- Antidiabetic Activity : It has been reported to have antidiabetic properties .
- Anticancer Activity : The compound has been studied for its potential anticancer activity. Some molecules based on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have shown significant anticancer activity, with IC50 values in the nanomolar range .
- KATP Channel Activation : Derivatives of the compound have been tested as KATP channel agonists .
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AMPA Receptor Modulators : The compound has been reported to have activity as an AMPA receptor modulator . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. Modulating these receptors can have implications in the treatment of neurological disorders.
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Disinfectants : Some derivatives of the compound are useful as intermediates for the preparation of disinfectants . Disinfectants are substances that are applied to non-living objects to destroy microorganisms.
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Mothproofing Agents : The compound can also be used in the synthesis of mothproofing agents . These are chemicals used to deter or kill moths, which can be harmful to stored clothing and other items.
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Pickling Inhibitors : The compound can be used in the preparation of pickling inhibitors . Pickling inhibitors are used in metal processing to protect metal surfaces from the corrosive action of pickling acids.
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Herbicides : The compound can be used in the synthesis of herbicides . Herbicides are substances used to control unwanted plants.
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Ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators : The compound has been reported to have activity as an AMPA receptor modulator . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. Modulating these receptors can have implications in the treatment of neurological disorders .
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Intermediates for the preparation of disinfectants : Some derivatives of the compound are useful as intermediates for the preparation of disinfectants . Disinfectants are substances that are applied to non-living objects to destroy microorganisms .
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Mothproofing agents : The compound can also be used in the synthesis of mothproofing agents . These are chemicals used to deter or kill moths, which can be harmful to stored clothing and other items .
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Pickling inhibitors : The compound can be used in the preparation of pickling inhibitors . Pickling inhibitors are used in metal processing to protect metal surfaces from the corrosive action of pickling acids .
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Herbicides : The compound can be used in the synthesis of herbicides . Herbicides are substances used to control unwanted plants .
Safety And Hazards
Future Directions
Future research directions for 2H-1,2,4-Benzothiadiazine-1,1-dioxide include the design and synthesis of novel 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides-based Strobilurins as potent fungicide candidates . Another study suggested the investigation of the antileishmanial potential and cytotoxicity of a series of 14 benzothiadiazine-1,1-dioxide derivatives .
properties
IUPAC Name |
4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNGVMNBBLPZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189467 | |
Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
CAS RN |
359-85-3 | |
Record name | 4H-1,2,4-Benzothiadiazine, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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